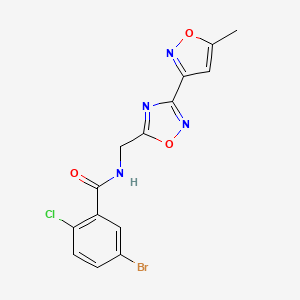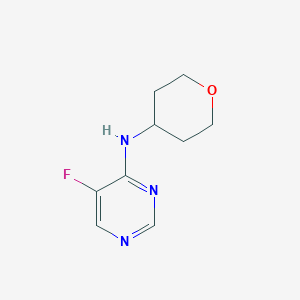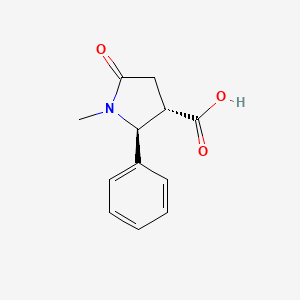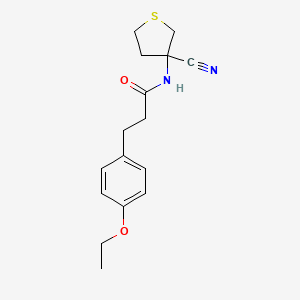![molecular formula C12H20N2O2 B2975403 N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2093989-36-5](/img/structure/B2975403.png)
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide, commonly known as TBOA, is a compound that has gained attention in the field of neuroscience due to its potential as a research tool. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft.
Mecanismo De Acción
TBOA selectively inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, resulting in increased activation of glutamate receptors. This can lead to excitotoxicity, a process in which excessive glutamate activation can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in neurons, indicating increased glutamate release and activation of glutamate receptors. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBOA in lab experiments is its selectivity for glutamate transporters, allowing for targeted inhibition of glutamate uptake. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA can induce seizures in animal models, which can limit its use in certain experiments.
Direcciones Futuras
Future research using TBOA could focus on its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies could investigate the role of glutamate transporters in synaptic plasticity and learning and memory. Finally, the development of more selective and potent inhibitors of glutamate transporters could provide even greater insights into the role of glutamate in neuronal function and dysfunction.
In conclusion, TBOA is a compound with potential as a research tool in the field of neuroscience. Its selective inhibition of glutamate transporters allows for targeted investigation into the role of glutamate in various neurological disorders. However, its off-target effects and potential to induce seizures must be taken into consideration when designing experiments. Further research into the therapeutic potential of TBOA and the role of glutamate transporters in neuronal function could provide valuable insights into the mechanisms underlying neurological disorders.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of tert-butyl acrylate with (2S,3R)-2-aminopiperidine-3,6-dione in the presence of a base. The resulting product is then purified through column chromatography to yield TBOA as a white solid.
Aplicaciones Científicas De Investigación
TBOA has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission. By inhibiting glutamate transporters, TBOA allows for the accumulation of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This can provide insights into the mechanisms underlying various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(15)13-8-6-7-10(16)14-11(8)12(2,3)4/h5,8,11H,1,6-7H2,2-4H3,(H,13,15)(H,14,16)/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSNSNOLHDTQT-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCC(=O)N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)

![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

